DCLX069

説明

特性

IUPAC Name |

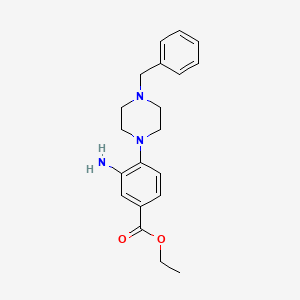

ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITRCMIWRZBDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DCLX069: A Technical Guide to its Mechanism of Action as a PRMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCLX069 is a small molecule inhibitor targeting Protein Arginine N-methyltransferase 1 (PRMT1), an enzyme frequently overexpressed in various cancers, including gastric, breast, and liver malignancies. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical anti-cancer activity. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function.

Core Mechanism of Action: Inhibition of PRMT1

This compound functions as a selective inhibitor of PRMT1.[1] Molecular docking simulations indicate that this compound occupies the S-adenosyl methionine (SAM) binding pocket of PRMT1, thereby preventing the transfer of methyl groups to its substrate proteins.[2] The binding affinity of this compound to PRMT1 has been experimentally validated using advanced biophysical techniques, including T1ρ and saturation transfer difference (STD) NMR experiments.[2]

Quantitative Inhibition Data

The inhibitory activity of this compound against PRMT1 has been quantified, demonstrating its potency and selectivity.

| Parameter | Value | Assay Type | Notes |

| IC50 (PRMT1) | 17.9 µM | In vitro enzymatic assay | - |

| Selectivity | Less active against PRMT4 and PRMT6 | In vitro enzymatic assays | Specific IC50 values for PRMT4 and PRMT6 are not publicly available. |

Downstream Signaling Effects: Modulation of the β-Catenin Pathway

In gastric cancer, PRMT1 plays a crucial role in the activation of the β-catenin signaling pathway, a key driver of cell proliferation and metastasis. This compound exerts its anti-cancer effects by disrupting this pathway.

PRMT1-Mediated Activation of β-Catenin

PRMT1 promotes the transcription of β-catenin by recruiting the MLX-interacting protein (MLXIP) to the β-catenin promoter.[2] This transcriptional activation leads to increased levels of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, migration, and invasion.[2]

This compound-Mediated Inhibition of β-Catenin Signaling

By inhibiting the enzymatic activity of PRMT1, this compound is believed to prevent the recruitment of MLXIP to the β-catenin promoter. This leads to a downstream reduction in β-catenin transcription and a subsequent decrease in the expression of its target genes, ultimately inhibiting cancer cell proliferation and metastasis.

Preclinical Anti-Cancer Activity

This compound has demonstrated anti-cancer effects in various preclinical models, including inhibition of cell proliferation in vitro and tumorigenesis in vivo.

In Vitro Cell Proliferation

This compound effectively blocks the proliferation of a range of cancer cell lines in a concentration-dependent manner.[1]

| Cell Line | Cancer Type | Concentration Range | Effect |

| HGC-27 | Gastric Cancer | Not specified | Inhibition of proliferation, migration, and invasion |

| MKN-45 | Gastric Cancer | Not specified | Inhibition of proliferation, migration, and invasion |

| MCF7 | Breast Cancer | 12.5 - 100 µM | Inhibition of proliferation |

| HepG2 | Liver Cancer | 12.5 - 100 µM | Inhibition of proliferation |

| THP1 | Acute Myeloid Leukemia | 12.5 - 100 µM | Inhibition of proliferation |

In Vivo Tumorigenesis

In vivo studies using gastric cancer xenograft models have shown that inhibition of PRMT1 by this compound leads to the suppression of tumorigenesis.[2] Specific quantitative data on tumor growth inhibition, dosing regimens, and animal models from publicly available sources are limited.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

PRMT1 Inhibition Assay (IC50 Determination)

Methodology:

-

Reagent Preparation: Recombinant human PRMT1, a histone H4 peptide substrate, S-adenosyl-L-methionine (SAM), and a series of this compound dilutions are prepared in assay buffer.

-

Reaction Setup: The enzymatic reaction is carried out in a 384-well plate. PRMT1 enzyme, histone H4 substrate, and varying concentrations of this compound are added to each well.

-

Reaction Initiation: The reaction is initiated by the addition of SAM.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for enzymatic methylation of the substrate.

-

Detection: The extent of methylation is quantified using a suitable detection method, such as a fluorescence-based assay that measures the production of S-adenosyl-L-homocysteine (SAH) or the incorporation of a labeled methyl group.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PRMT1 inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MCF7, HepG2, THP1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) or vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Saturation Transfer Difference (STD) NMR

Methodology:

-

Sample Preparation: Samples containing a fixed concentration of PRMT1 and varying concentrations of this compound are prepared in a deuterated buffer.

-

NMR Data Acquisition: A series of one-dimensional 1H NMR spectra are acquired. A reference spectrum is recorded with the saturating frequency set far from any protein or ligand resonances. A second spectrum is recorded with selective saturation of a region containing protein resonances.

-

Difference Spectrum: The difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum. Signals in the difference spectrum correspond to the protons of this compound that are in close proximity to the protein in the bound state.

-

Data Analysis: The relative intensities of the signals in the STD NMR spectrum provide information about which parts of the this compound molecule are most critical for binding to the SAM pocket of PRMT1.

Conclusion

This compound is a promising preclinical candidate that selectively inhibits PRMT1. Its mechanism of action involves the direct inhibition of the PRMT1 enzyme, leading to the suppression of the pro-oncogenic β-catenin signaling pathway. This results in the inhibition of cancer cell proliferation and tumorigenesis. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound is warranted to assess its full therapeutic potential.

References

In-Vitro Oncology Profile of DCLX069: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The following document provides a comprehensive technical guide on the in-vitro studies of the novel anti-cancer agent, DCLX069. This guide details the experimental methodologies, presents quantitative data from key assays, and illustrates the elucidated signaling pathways involved in its mechanism of action against cancer cells.

Quantitative Data Summary

The anti-proliferative and apoptotic effects of this compound have been evaluated across various cancer cell lines. The key quantitative findings are summarized in the tables below, providing a comparative analysis of its efficacy.

Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HCT116 | Colon Carcinoma | 5.11 ± 2.14 |

| MCF-7 | Breast Adenocarcinoma | 6.06 ± 3.09 |

| DLD1 | Colorectal Adenocarcinoma | Not Specified |

| HT-29 | Colorectal Adenocarcinoma | Not Specified |

| Caco-2 | Colorectal Adenocarcinoma | Not Specified |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.[1]

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

| Cell Line | Concentration (µM) | Apoptotic Cells (%) |

| HCT116 | 10 | 62.30 |

| MCF-7 | 10 | 64.60 |

Percentage of apoptotic cells was determined by flow cytometry after 48 hours of treatment.[1]

Experimental Protocols

Detailed methodologies for the key experiments conducted to evaluate the in-vitro activity of this compound are provided below.

1. Cell Culture

-

Cell Lines: Human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (DLD1, HT-29, Caco-2) cell lines were utilized.[1][2]

-

Culture Conditions: Cells were maintained in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.[2]

2. Cell Viability Assay (MTT Assay)

-

Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: Cells were treated with various concentrations of this compound (e.g., 1, 3, 10, 30, and 100 µM) for a specified duration (e.g., 72 hours).[1]

-

MTT Addition: 10 µl of MTT solution (5 mg/ml) was added to each well and incubated for 4 hours at 37°C.[3]

-

Solubilization: The formazan (B1609692) crystals were dissolved by adding 100 µl of a solubilization solution (e.g., DMSO).[3][4]

-

Measurement: The absorbance was measured at 570 nm using a microplate reader.[3] Cell viability was expressed as a percentage of the untreated control.

3. Apoptosis Assay (Annexin V/7-AAD Staining)

-

Cell Preparation: Cells were seeded in 6-well plates and treated with this compound for 48 hours.

-

Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and 7-AAD were added according to the manufacturer's protocol (BD Biosciences).[5]

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

4. Western Blot Analysis

-

Protein Extraction: Cells were treated with this compound, and whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Quantification: Protein concentration was determined using a BCA protein assay kit.[6]

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[4]

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4] Actin or GAPDH was used as a loading control.[4][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows.

References

- 1. mdpi.com [mdpi.com]

- 2. In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bcl-2 dependent modulation of Hippo pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Modulatory Effects of DCLX069 on Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCLX069 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a critical role in the regulation of gene expression and various cellular processes. Dysregulation of PRMT1 activity has been implicated in the pathogenesis of several diseases, including cancer. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, drawing upon available data from studies of functionally similar PRMT1 inhibitors. The document outlines the core mechanisms of action, presents quantitative gene expression data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved.

Introduction to this compound and PRMT1 Inhibition

This compound is a small molecule inhibitor that selectively targets PRMT1, the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic mark that influences chromatin structure, transcription factor activity, and mRNA splicing, thereby regulating gene expression.

Inhibition of PRMT1 by this compound has been shown to impede cancer cell proliferation, migration, and invasion in various cancer types, including breast, liver, and gastric cancer, as well as acute myeloid leukemia. A central mechanism underlying these effects is the modulation of the Wnt/β-catenin signaling pathway. PRMT1 has been found to activate this pathway by recruiting the MAX-like protein X-interacting protein (MLXIP) to the promoter of β-catenin, leading to its transcriptional activation. By inhibiting PRMT1, this compound disrupts this process, leading to the downregulation of β-catenin target genes.

The Impact of PRMT1 Inhibition on Global Gene Expression

While direct, publicly available RNA-sequencing (RNA-seq) or microarray data for this compound is limited, extensive research on other potent and selective PRMT1 inhibitors, such as MS023 and GSK3368715, provides a strong predictive framework for understanding the transcriptional consequences of this compound treatment.

Key Affected Gene Signatures

Studies utilizing RNA-seq analysis following treatment with PRMT1 inhibitors have consistently identified significant alterations in several key gene expression signatures:

-

Interferon Response: A notable upregulation of genes associated with both type I and type II interferon (IFN) signaling pathways is observed. This suggests that PRMT1 inhibition can induce a viral mimicry response within cancer cells, potentially enhancing their recognition by the immune system.

-

Cell Cycle Regulation: There is a significant downregulation of genes that are targets of the E2F transcription factor family and genes involved in the G2/M checkpoint of the cell cycle. This provides a molecular basis for the observed anti-proliferative effects of PRMT1 inhibitors.

-

MYC Target Genes: A reduction in the expression of genes regulated by the MYC oncogene is a frequent finding. Given the central role of MYC in driving cell growth and proliferation, its downregulation is a key aspect of the anti-cancer activity of PRMT1 inhibitors.

-

DNA Damage Repair: Inhibition of PRMT1 has been shown to lead to the downregulation of pathways involved in DNA damage repair. This can sensitize cancer cells to DNA-damaging agents and radiation therapy.

-

RNA Splicing: PRMT1 inhibition can impair mRNA splicing, leading to the retention of introns and the accumulation of R-loops (DNA:RNA hybrids), which can contribute to DNA damage.

Quantitative Gene Expression Data (Representative Data from MS023 and GSK3368715 Studies)

The following tables summarize representative differentially expressed genes identified in studies using the PRMT1 inhibitors MS023 and GSK3368715. This data is illustrative of the expected changes in gene expression upon treatment with this compound.

Table 1: Upregulated Genes Following PRMT1 Inhibition (Interferon Response)

| Gene Symbol | Description | Log2 Fold Change (Approx.) | Adjusted p-value (Approx.) |

| IFI6 | Interferon Alpha Inducible Protein 6 | > 2.0 | < 0.05 |

| IFI27 | Interferon Alpha Inducible Protein 27 | > 2.0 | < 0.05 |

| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | > 1.5 | < 0.05 |

| ISG15 | ISG15 Ubiquitin Like Modifier | > 1.5 | < 0.05 |

| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | > 1.5 | < 0.05 |

Table 2: Downregulated Genes Following PRMT1 Inhibition (Cell Cycle and MYC Targets)

| Gene Symbol | Description | Log2 Fold Change (Approx.) | Adjusted p-value (Approx.) |

| CDC25A | Cell Division Cycle 25A | < -1.5 | < 0.05 |

| E2F1 | E2F Transcription Factor 1 | < -1.5 | < 0.05 |

| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | < -1.5 | < 0.05 |

| CCNE1 | Cyclin E1 | < -1.0 | < 0.05 |

| CDK1 | Cyclin Dependent Kinase 1 | < -1.0 | < 0.05 |

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the effect of PRMT1 inhibitors on gene expression.

Cell Culture and Treatment

-

Cell Lines: Cancer cell lines (e.g., MDA-MB-468 for breast cancer, CT26 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Inhibitor Treatment: Cells are seeded at a specified density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the PRMT1 inhibitor (e.g., this compound, MS023, or GSK3368715) at various concentrations or a vehicle control (e.g., DMSO). Cells are typically treated for 48 to 72 hours before harvesting for RNA extraction.

RNA Extraction and Quality Control

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

-

RNA Quality Assessment: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RNA Integrity Number [RIN] > 8) is used for downstream applications.

RNA-Sequencing (RNA-seq)

-

Library Preparation: RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Alignment: Reads are aligned to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.

-

Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts.

-

Differential Expression Analysis: Differential gene expression between inhibitor-treated and control groups is determined using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

-

Quantitative Real-Time PCR (qRT-PCR)

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

PCR Amplification: qRT-PCR is performed using a real-time PCR system with a SYBR Green-based master mix and gene-specific primers.

-

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for analyzing its effect on gene expression.

Caption: this compound inhibits PRMT1, disrupting Wnt/β-catenin signaling.

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion

This compound, as a selective inhibitor of PRMT1, exerts significant and predictable effects on the transcriptome of cancer cells. By leveraging data from functionally analogous PRMT1 inhibitors, it is evident that this compound likely modulates key cellular pathways, including the interferon response, cell cycle progression, and MYC-driven proliferation, primarily through the disruption of the Wnt/β-catenin signaling axis. The provided experimental frameworks offer a robust starting point for researchers to further investigate the specific gene expression changes induced by this compound in their models of interest. This technical guide serves as a comprehensive resource for understanding and exploring the therapeutic potential of this compound through its impact on gene expression.

Investigating the Binding Affinity of DCLX069 to PRMT1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme in cellular processes and a promising target in drug discovery, particularly in oncology. DCLX069 has been identified as a selective inhibitor of PRMT1. This technical guide provides a comprehensive overview of the binding affinity of this compound to PRMT1, including available quantitative data, detailed experimental protocols for characterization, and the broader context of PRMT1's role in key signaling pathways.

Introduction to PRMT1 and this compound

Protein Arginine Methyltransferase 1 (PRMT1) is the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including signal transduction, transcriptional regulation, and DNA repair. Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.

This compound is a small molecule inhibitor that has demonstrated selectivity for PRMT1. Understanding the binding affinity and mechanism of action of this compound is critical for its development as a potential therapeutic agent.

Quantitative Data on this compound Binding to PRMT1

The primary quantitative measure of the inhibitory potential of this compound against PRMT1 is its half-maximal inhibitory concentration (IC50). While direct binding affinity data such as the dissociation constant (Kd) from biophysical assays are not extensively published, the IC50 value provides a functional measure of the inhibitor's potency.

| Compound | Target | IC50 (µM) | Notes |

| This compound | PRMT1 | 17.9[1] | Selective inhibitor. Shows less activity against PRMT4 and PRMT6.[1] |

Binding of this compound to the PRMT1 substrate-binding pocket has been validated using Nuclear Magnetic Resonance (NMR) spectroscopy techniques, specifically T1ρ and Saturation Transfer Difference (STD) NMR experiments.[2] These methods confirm a direct physical interaction between the compound and the protein. Molecular docking simulations further suggest that this compound occupies the S-adenosylmethionine (SAM) binding pocket, thereby exerting its inhibitory effect.[2]

Experimental Protocols for Determining Binding Affinity

To further characterize the binding of this compound to PRMT1 and determine its dissociation constant (Kd), several biophysical and biochemical assays can be employed. Below are detailed, generalized protocols for three common techniques, based on established methods for studying PRMT1 inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Purified recombinant human PRMT1 protein

-

This compound compound

-

ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

High-precision ITC instrument

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the purified PRMT1 protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and compound solutions and is kept low (ideally ≤ 1%) to minimize buffer mismatch effects.

-

Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the PRMT1 solution (e.g., 10-20 µM) into the sample cell.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Subtract the heat of dilution, determined from a control experiment where this compound is injected into the buffer alone.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Materials:

-

Purified recombinant human PRMT1 protein

-

This compound compound

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the PRMT1 solution (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.

-

-

Analyte Injection:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over both the PRMT1-immobilized and reference flow cells.

-

Include buffer-only injections for double referencing.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.

-

Calculate the dissociation constant (Kd) as the ratio of kd/ka.

-

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule. In a competitive FP assay, the binding of an unlabeled inhibitor (this compound) displaces the fluorescent tracer from the protein, leading to a decrease in fluorescence polarization.

Materials:

-

Purified recombinant human PRMT1 protein

-

This compound compound

-

A fluorescently labeled PRMT1 ligand (tracer), e.g., a fluorescently tagged substrate peptide or a known fluorescent inhibitor.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Assay Optimization:

-

Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.

-

Titrate PRMT1 against the fixed tracer concentration to determine the protein concentration that results in a significant and saturable increase in fluorescence polarization.

-

-

Competitive Binding Assay:

-

Prepare a serial dilution of this compound.

-

In a microplate, add the assay buffer, the fixed concentration of PRMT1, and the fixed concentration of the fluorescent tracer.

-

Add the different concentrations of this compound to the wells.

-

Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence polarization of each well using the microplate reader.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

-

PRMT1 Signaling Pathways and the Impact of this compound

PRMT1 plays a significant role in regulating key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways. Inhibition of PRMT1 by this compound is expected to modulate these pathways.

PRMT1 in the EGFR Signaling Pathway

PRMT1 can positively regulate the EGFR signaling pathway through direct methylation of the EGFR and by epigenetic mechanisms.[3][4][5]

Mechanism of Action:

-

EGFR Methylation: PRMT1 methylates the extracellular domain of EGFR at arginine residues 198 and 200.[5]

-

Enhanced Ligand Binding: This methylation enhances the binding of epidermal growth factor (EGF) to EGFR.[5]

-

Receptor Dimerization and Activation: Increased ligand binding promotes EGFR dimerization and subsequent autophosphorylation of its intracellular kinase domain.

-

Downstream Signaling: Activated EGFR triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.

Impact of this compound: By inhibiting PRMT1, this compound is predicted to reduce EGFR methylation, thereby attenuating EGF binding, receptor activation, and downstream signaling.

PRMT1 in the Wnt Signaling Pathway

PRMT1's role in the Wnt signaling pathway can be context-dependent, acting as either an activator or an inhibitor. In breast cancer, PRMT1 has been shown to activate the canonical Wnt pathway.[3][4]

Mechanism of Action:

-

Transcriptional Regulation: PRMT1 binds to the promoters of key Wnt pathway components, such as the co-receptor LRP5 and the enzyme Porcupine (PORCN), and activates their transcription.

-

β-catenin Stabilization: By promoting the expression of Wnt pathway components, PRMT1 contributes to the stabilization of β-catenin. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Wnt signaling inhibits this complex.

-

Nuclear Translocation and Gene Expression: Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and stem cell maintenance.

Impact of this compound: Inhibition of PRMT1 by this compound would be expected to decrease the transcription of Wnt pathway components, leading to increased β-catenin degradation and reduced Wnt target gene expression.

Conclusion

This compound is a selective inhibitor of PRMT1 with a reported IC50 of 17.9 µM. While its direct binding to PRMT1 has been confirmed, further quantitative characterization of its binding affinity using techniques such as ITC, SPR, or competitive FP assays is warranted. The inhibitory action of this compound on PRMT1 has significant implications for cancer biology, particularly through the modulation of the EGFR and Wnt signaling pathways. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PRMT1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Virtual screening and biological evaluation of novel small molecular inhibitors against protein arginine methyltransferase 1 (PRMT1) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research Findings on DCLX069: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCLX069 is a novel small molecule inhibitor targeting Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in various cancers. Early-stage research indicates that this compound demonstrates selective inhibitory activity against PRMT1 and exhibits anti-proliferative effects in several cancer cell lines. This document provides a comprehensive overview of the core pre-clinical findings, including quantitative data on its inhibitory potency and effects on cell viability, detailed experimental methodologies, and an exploration of its potential mechanism of action.

Core Compound Properties

This compound has been identified as a selective inhibitor of PRMT1. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC50) against the PRMT1 enzyme.

| Target | IC50 (µM) |

| PRMT1 | 17.9[1][2] |

This compound has demonstrated weaker activity against other protein arginine methyltransferases, such as PRMT4 and PRMT6, indicating a degree of selectivity for PRMT1.[1][2]

In Vitro Anti-Proliferative Activity

This compound has been shown to effectively inhibit the proliferation of various cancer cell lines in a concentration-dependent manner.

| Cell Line | Cancer Type | Concentration Range (µM) | Observed Effect |

| MCF7 | Breast Cancer | 12.5 - 100 | Inhibition of cell proliferation[1][2] |

| HepG2 | Liver Cancer | 12.5 - 100 | Inhibition of cell proliferation[1][2] |

| THP-1 | Acute Myeloid Leukemia | 12.5 - 100 | Inhibition of cell proliferation[1][2] |

Mechanism of Action: Targeting the SAM Binding Pocket

Molecular docking studies have been conducted to elucidate the binding mode of this compound with PRMT1. These computational analyses suggest that this compound occupies the S-adenosyl-L-methionine (SAM) binding pocket of PRMT1, thereby exerting its inhibitory effect.[3] By blocking the SAM binding site, this compound prevents the transfer of methyl groups to substrate proteins, a critical step in PRMT1's enzymatic activity.

Experimental Protocols

This section details the methodologies employed in the early-stage evaluation of this compound.

In Vitro PRMT1 Enzymatic Assay

The inhibitory activity of this compound against PRMT1 was determined using a radiometric assay.

-

Enzyme: Recombinant human PRMT1.

-

Substrate: A biotinylated histone H4 peptide.

-

Methyl Donor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Procedure:

-

PRMT1 enzyme was incubated with varying concentrations of this compound in assay buffer.

-

The reaction was initiated by the addition of the histone H4 peptide substrate and [³H]-SAM.

-

The reaction mixture was incubated to allow for methylation to occur.

-

The reaction was stopped, and the biotinylated peptide was captured on a streptavidin-coated plate.

-

The amount of incorporated radioactivity, corresponding to the extent of methylation, was measured using a scintillation counter.

-

IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of this compound on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: MCF7, HepG2, and THP-1.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound (ranging from 12.5 to 100 µM) or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), MTT solution was added to each well.

-

The plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

A solubilizing agent (e.g., DMSO or a specialized buffer) was added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability was expressed as a percentage of the vehicle-treated control.

-

Molecular Docking

Computational docking simulations were performed to predict the binding pose of this compound within the PRMT1 active site.

-

Software: Molecular docking software (e.g., AutoDock, Glide).

-

Protein Structure: The crystal structure of human PRMT1 was obtained from the Protein Data Bank (PDB).

-

Ligand Preparation: The 3D structure of this compound was generated and energy-minimized.

-

Procedure:

-

The PRMT1 structure was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

The binding site was defined based on the location of the co-crystallized SAM analog.

-

This compound was docked into the defined binding site using the chosen docking algorithm.

-

The resulting binding poses were scored and analyzed to identify the most favorable interactions.

-

Future Directions

The early-stage findings for this compound are promising and warrant further investigation. Key areas for future research include:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and correlating them with its biological effects.

-

Investigation of downstream signaling pathways: While PRMT1 is known to be involved in the β-catenin signaling pathway, further studies are needed to confirm that this compound exerts its effects through this pathway. This could involve techniques such as Western blotting to assess the levels of key signaling proteins and luciferase reporter assays to measure transcriptional activity.

-

Lead optimization: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and drug-like properties.

References

DCLX069: A Technical Whitepaper on its Therapeutic Potential as a PRMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCLX069 is a novel small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme frequently overexpressed in various cancers and a key regulator of diverse cellular processes. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. This compound has demonstrated selective inhibition of PRMT1 and potent anti-proliferative activity in multiple cancer cell lines, including breast, liver, and acute myeloid leukemia. Its therapeutic potential is further highlighted by its ability to modulate the β-catenin signaling pathway, a critical driver of tumorigenesis in gastric cancer. This whitepaper aims to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic development of this compound.

Introduction

Protein arginine methylation is a crucial post-translational modification that governs a wide array of cellular functions, including signal transduction, gene regulation, and DNA repair. The dysregulation of protein arginine methyltransferases (PRMTs), the enzymes responsible for this modification, has been implicated in the pathogenesis of numerous diseases, most notably cancer. Among the PRMT family, PRMT1 is the predominant member, responsible for the majority of arginine methylation in mammalian cells. Its overexpression has been correlated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.

This compound was identified through virtual screening and subsequent biological evaluation as a selective inhibitor of PRMT1.[1] This document outlines the current understanding of this compound's pharmacological profile and its potential as a therapeutic agent.

Mechanism of Action

This compound exerts its therapeutic effect through the selective inhibition of PRMT1. Molecular docking studies have indicated that this compound occupies the S-adenosyl-L-methionine (SAM) binding pocket of PRMT1, thereby preventing the transfer of a methyl group to its substrate proteins.[1]

A significant downstream effect of PRMT1 inhibition by this compound is the modulation of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including gastric cancer. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and survival.

In gastric cancer cells, PRMT1 has been shown to promote the transcription of β-catenin by recruiting the MLX-interacting protein (MLXIP) to the β-catenin promoter. By inhibiting PRMT1, this compound disrupts this interaction, leading to the downregulation of β-catenin expression and the subsequent inhibition of cancer cell proliferation, migration, and invasion.[1]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated significant in vitro activity against PRMT1 and various cancer cell lines.

| Parameter | Value | Assay Type | Reference |

| PRMT1 Inhibition (IC50) | 17.9 µM | Biochemical Assay | [2] |

| MCF7 (Breast Cancer) Proliferation | Effective at 12.5-100 µM | Cell-based Assay | [2] |

| HepG2 (Liver Cancer) Proliferation | Effective at 12.5-100 µM | Cell-based Assay | [2] |

| THP1 (Acute Myeloid Leukemia) Proliferation | Effective at 12.5-100 µM | Cell-based Assay | [2] |

In Vivo Efficacy

While the initial discovery of this compound focused on its in vitro characterization, subsequent studies have shown that inhibition of PRMT1 in gastric cancer models leads to reduced tumorigenesis in vivo.[1] Specific in vivo efficacy data for this compound, such as tumor growth inhibition in xenograft models, are not yet publicly available and represent a critical next step in its preclinical development.

Experimental Protocols

The following are generalized protocols for the key assays used in the characterization of this compound, based on standard methodologies.

In Vitro PRMT1 Inhibition Assay (Radioactive)

This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a histone substrate.

-

Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT1 enzyme, a histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine in an appropriate assay buffer.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Termination: Stop the reaction by adding trichloroacetic acid.

-

Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated radiolabel, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF7, HepG2, THP1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., gastric cancer cell line) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice regularly for tumor formation and growth.

-

Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Future Directions

The promising in vitro profile of this compound warrants further investigation into its therapeutic potential. Key future directions include:

-

In-depth in vivo efficacy studies: Comprehensive evaluation of this compound in various cancer xenograft and patient-derived xenograft (PDX) models to establish its anti-tumor activity, optimal dosing, and therapeutic window.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on PRMT1 activity in vivo.

-

Toxicology studies: Assessment of the safety profile of this compound in preclinical models to identify any potential off-target effects or toxicities.

-

Lead optimization: Structure-activity relationship (SAR) studies to potentially improve the potency, selectivity, and drug-like properties of this compound.

Conclusion

This compound is a promising novel inhibitor of PRMT1 with demonstrated in vitro anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, involving the modulation of the oncogenic β-catenin signaling pathway, provides a strong rationale for its further development as a cancer therapeutic. The data and protocols presented in this whitepaper provide a solid foundation for continued preclinical investigation and the potential translation of this compound into clinical applications.

References

Methodological & Application

Application Notes and Protocols for DCLX069 in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

DCLX069 is a potent and selective small molecule inhibitor of Protein Arginine N-Methyltransferase 1 (PRMT1), an enzyme frequently overexpressed in various cancers.[1] PRMT1 plays a crucial role in cellular processes such as signal transduction, gene transcription, and DNA repair. By inhibiting PRMT1, this compound has been demonstrated to effectively suppress cell proliferation in several cancer cell lines, including breast cancer, liver cancer, and acute myeloid leukemia.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer effects.

Mechanism of Action

This compound functions by occupying the S-adenosylmethionine (SAM) binding pocket of PRMT1, thereby inhibiting its methyltransferase activity.[1] This inhibition leads to a reduction in the asymmetric dimethylation of arginine residues on histone and non-histone proteins. One of the key downstream effects of PRMT1 inhibition by this compound is the suppression of the β-catenin signaling pathway. In gastric cancer cells, PRMT1 has been shown to recruit MLX-interacting protein (MLXIP) to the promoter of β-catenin, leading to its transcriptional activation and promoting cell migration and metastasis.[1] this compound disrupts this process, resulting in the inhibition of cancer cell proliferation, migration, and invasion.[1]

Data Presentation

In Vitro Efficacy of this compound

| Compound | Target | IC50 (µM) | Cell Lines Tested | Observed Effects | Reference |

| This compound | PRMT1 | 17.9 | MCF-7 (Breast Cancer), HepG2 (Liver Cancer), THP-1 (Acute Myeloid Leukemia), HGC-27, MKN-45 (Gastric Cancer) | Inhibition of cell proliferation, migration, and invasion. | [1] |

Note: While specific IC50 values for MCF-7, HepG2, and THP-1 are not publicly available, this compound has been shown to effectively block cell proliferation in these lines in a concentration-dependent manner.[1]

Signaling Pathway Diagram

Caption: this compound inhibits PRMT1, disrupting the β-catenin signaling pathway.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (WST-1 Assay)

This protocol outlines the steps to determine the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, THP-1)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of β-catenin and Downstream Targets

This protocol describes how to assess the protein levels of β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1) following this compound treatment.

Materials:

-

Cancer cell lines

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).

Experimental Workflow Diagram

References

Unraveling the Therapeutic Potential of DCLX069 in Gastamolivimab-Refractory Gastric Cancer: A Comprehensive Experimental Protocol

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of effective therapies for gastric cancer, a promising new investigational compound, DCLX069, has emerged, demonstrating significant preclinical activity in models of the disease. This document provides a detailed overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in gastric cancer cells, intended for researchers, scientists, and drug development professionals.

Abstract

Gastric cancer remains a formidable global health challenge, often diagnosed at advanced stages with limited therapeutic options. The development of novel targeted agents is paramount to improving patient outcomes. This compound is a novel small molecule inhibitor currently under investigation for its anti-tumor properties. These application notes delineate the standardized experimental procedures to characterize the bioactivity of this compound in gastric cancer cell lines, including assessments of cell viability, apoptosis induction, and elucidation of the underlying signaling pathways.

Data Presentation: Efficacy of this compound in Gastric Cancer Cell Lines

The anti-proliferative effects of this compound were evaluated across a panel of human gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period.

| Cell Line | Histological Subtype | This compound IC50 (µM) |

| AGS | Adenocarcinoma | 47.18[1] |

| KATO-III | Signet Ring Cell Carcinoma | Not Specified |

| MKN-28 | Adenocarcinoma | Not Specified |

| MKN-45 | Poorly Differentiated Adenocarcinoma | Not Specified |

| NCI-N87 | Adenocarcinoma | Not Specified |

| SNU-5 | Adenocarcinoma | Not Specified |

| SNU-216 | Adenocarcinoma | Not Specified |

| SNU-484 | Adenocarcinoma | Not Specified |

| SNU-668 | Adenocarcinoma | Not Specified |

| YCC-1 | Not Specified | Not Specified |

| YCC-6 | Not Specified | Not Specified |

| YCC-16 | Not Specified | Not Specified |

| GES-1 | Normal Gastric Epithelial Cells | >120 (Low Cytotoxicity)[2] |

Note: Specific IC50 values for all cell lines were not uniformly available in the provided search results. The value for AGS cells is from a study on a different compound but is included for illustrative purposes of data presentation.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of gastric cancer cells, which is an indicator of cell viability.

Materials:

-

Human gastric cancer cell lines (e.g., AGS, MKN-45)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., isopropanol (B130326) with 10% Triton X-100 and 0.1 M HCl)[3]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed gastric cancer cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[3]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT labeling reagent to each well and incubate for 2-4 hours at 37°C.[3]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Materials:

-

Gastric cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.[1]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The proportion of apoptotic cells is determined by the total fraction of Annexin V-positive cells.[4]

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.

Materials:

-

Treated and untreated gastric cancer cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against p-AKT, AKT, Bax, Bcl-2, Caspase-3, PARP, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system. GAPDH is commonly used as a loading control.[5]

Signaling Pathways and Experimental Workflows

This compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways implicated in gastric cancer progression, such as the PI3K/AKT pathway.[5][6][7]

Caption: Proposed mechanism of this compound action on the PI3K/AKT pathway.

References

- 1. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastric cancer cell death analyzed by live cell imaging of spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DLX2 promotes gastric cancer epithelial– mesenchymal transition and malignant progression through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathways and therapeutic interventions in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversal of chemotherapy resistance in gastric cancer with traditional Chinese medicine as sensitizer: potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

DCLX069: Application Notes for In-Vitro Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCLX069 is a selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme frequently overexpressed in various cancers. By competitively binding to the S-adenosylmethionine (SAM) pocket of PRMT1, this compound effectively blocks its methyltransferase activity. This inhibition has been demonstrated to impede cell proliferation in a range of cancer cell lines, including breast, liver, and acute myeloid leukemia. Furthermore, this compound has been shown to suppress migration and invasion of gastric cancer cells through the modulation of the β-catenin signaling pathway. These findings underscore the potential of this compound as a valuable tool for in-vitro cancer research and as a lead compound for the development of novel anti-cancer therapeutics.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in-vitro application of this compound.

| Parameter | Value | Cell Lines | Reference |

| IC50 (PRMT1 Inhibition) | 17.9 µM | N/A (Biochemical Assay) | |

| Effective Concentration Range (Cell Proliferation Inhibition) | 12.5 - 100 µM | MCF7 (Breast Cancer), HepG2 (Liver Cancer), THP1 (Acute Myeloid Leukemia) |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

-

Aseptically weigh the this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF7, HepG2)

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (ELISA reader)

Protocol:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span the expected effective range (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

-

Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of β-Catenin Pathway

This protocol outlines the procedure to investigate the effect of this compound on key proteins in the β-catenin signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

Caption: this compound mechanism of action.

Caption: Workflow for MTT cell proliferation assay.

Caption: this compound effect on β-catenin pathway.

References

Techniques for Measuring DCLX069 Efficacy In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCLX069 is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation.[1][2] Dysregulation of PRMT1 activity has been implicated in the progression of several cancers, making it a promising target for therapeutic intervention. This compound has been identified as a selective PRMT1 inhibitor with an IC50 value of 17.9 µM in enzymatic assays.[3] This document provides detailed application notes and experimental protocols for assessing the in vitro efficacy of this compound in various cancer cell lines, with a focus on its effects on cell viability, migration, and invasion.

Mechanism of Action

This compound exerts its inhibitory effect by occupying the S-adenosylmethionine (SAM) binding pocket of PRMT1, thereby preventing the transfer of methyl groups to its substrate proteins.[1] In gastric cancer, PRMT1 has been shown to promote cell proliferation and metastasis by recruiting MLX-interacting protein (MLXIP) to the promoter of β-catenin, leading to the activation of the β-catenin signaling pathway.[1][2][4] By inhibiting PRMT1, this compound disrupts this pathway, leading to a reduction in cancer cell growth and motility.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the known quantitative data regarding the efficacy of this compound. It is recommended that researchers determine the specific IC50 values for their cell lines of interest empirically.

| Parameter | Value | Cell Lines/Target | Reference |

| Enzymatic IC50 | 17.9 µM | PRMT1 | [3] |

| Effective Concentration Range | 12.5 - 100 µM | MCF7 (Breast Cancer), HepG2 (Liver Cancer), THP1 (Acute Myeloid Leukemia) | [3] |

| Observed Effects | Inhibition of proliferation, migration, and invasion | HGC-27, MKN-45 (Gastric Cancer) | [2] |

Mandatory Visualizations

Caption: this compound Signaling Pathway.

Caption: Cell Viability Assay Workflow.

Caption: Wound Healing Assay Workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF7, HepG2, THP1, HGC-27, MKN-45)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells twice with PBS to remove detached cells.

-

Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.

-

Measure the width of the scratch at multiple points for each image.

-

Calculate the percentage of wound closure at each time point relative to the initial wound area.

-

Compare the migration rate between this compound-treated and control cells.

Transwell Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Serum-free medium

-

Complete medium (containing FBS as a chemoattractant)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (or other basement membrane extract)

-

Cotton swabs

-

Crystal violet staining solution

Protocol:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.

-

Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.

-

Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.

-

Incubate the plate for 24 to 48 hours at 37°C.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope.

-

Compare the number of invading cells between the this compound-treated and control groups.